N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide
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Overview
Description
N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide is a chemical compound with a complex structure that includes a benzimidazole ring fused with a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide typically involves the reaction of benzimidazole derivatives with glycine or its derivatives under specific conditions. One common method includes the condensation of 2-oxo-2,3-dihydro-1H-benzimidazole with glycine in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxylated compounds .
Scientific Research Applications
N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-2-naphthalenecarboxamide
- N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
- N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide
Uniqueness
N-(2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)glycinamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C9H10N4O2/c10-4-8(14)11-5-1-2-6-7(3-5)13-9(15)12-6/h1-3H,4,10H2,(H,11,14)(H2,12,13,15) |
InChI Key |
VRPBYMLDIVHQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CN)NC(=O)N2 |
Origin of Product |
United States |
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